![molecular formula C16H28O7P2 B12404978 [2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid: is a complex organic compound characterized by the presence of phosphonic acid groups and an octoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid typically involves the reaction of 3-octoxyphenyl derivatives with phosphonic acid precursors. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions: [2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including ethers, esters, and amides.
Scientific Research Applications
Chemistry: In chemistry, [2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound is investigated for its potential as a bioactive molecule. The presence of phosphonic acid groups can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development and other biomedical applications.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.
Industry: In industry, this compound is used in the development of advanced materials, such as coatings and adhesives. Its unique chemical properties make it suitable for applications requiring high stability and durability.
Mechanism of Action
The mechanism of action of [2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid groups can form strong bonds with these targets, leading to changes in their activity or function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Phosphonic acid: A simpler compound with similar functional groups but lacking the octoxyphenyl moiety.
[2-(3-Methoxyphenyl)-1-phosphonoethyl]phosphonic acid: A related compound with a methoxy group instead of an octoxy group.
[2-(3-Ethoxyphenyl)-1-phosphonoethyl]phosphonic acid: Another related compound with an ethoxy group instead of an octoxy group.
Uniqueness: The uniqueness of [2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid lies in its specific combination of functional groups The presence of the octoxyphenyl moiety enhances its hydrophobicity and potential interactions with lipid membranes, while the phosphonic acid groups provide strong binding capabilities with various molecular targets
Properties
Molecular Formula |
C16H28O7P2 |
|---|---|
Molecular Weight |
394.34 g/mol |
IUPAC Name |
[2-(3-octoxyphenyl)-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C16H28O7P2/c1-2-3-4-5-6-7-11-23-15-10-8-9-14(12-15)13-16(24(17,18)19)25(20,21)22/h8-10,12,16H,2-7,11,13H2,1H3,(H2,17,18,19)(H2,20,21,22) |
InChI Key |
PHLMZTHHBLJPRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)CC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


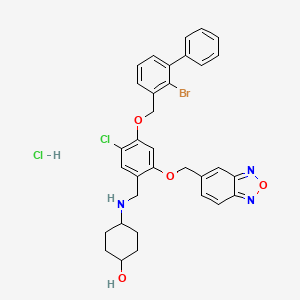
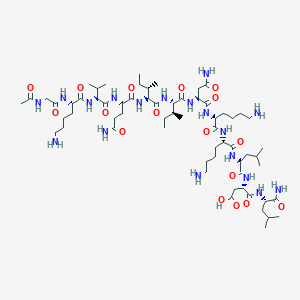
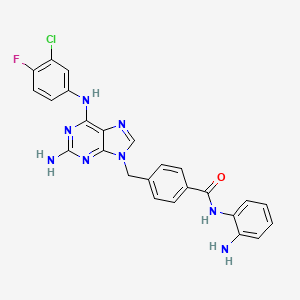

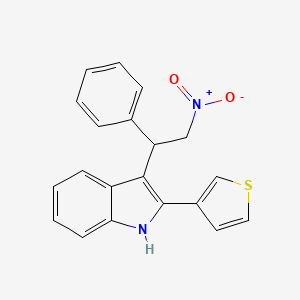

![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
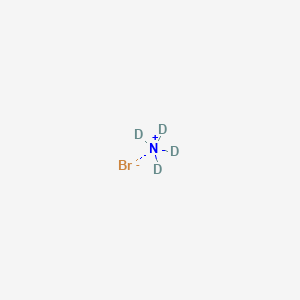

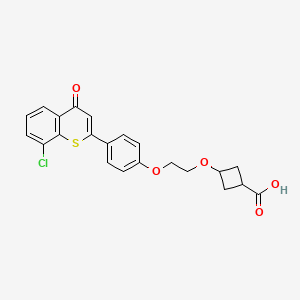
![1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B12404954.png)


![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)
